Disodium p-tolylarsonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Disodium p-tolylarsonate can be synthesized through the reaction of p-toluidine with arsenic acid, followed by neutralization with sodium hydroxide. The general reaction scheme is as follows:
Reaction of p-toluidine with arsenic acid: [ \text{C}_7\text{H}_9\text{N} + \text{H}_3\text{AsO}_4 \rightarrow \text{C}_7\text{H}_9\text{AsO}_3 + \text{NH}_3 ]
Neutralization with sodium hydroxide: [ \text{C}_7\text{H}_9\text{AsO}_3 + 2\text{NaOH} \rightarrow \text{C}_7\text{H}_7\text{AsNa}_2\text{O}_3 + 2\text{H}_2\text{O} ]
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Disodium p-tolylarsonate undergoes various chemical reactions, including:
Oxidation: The arsenic atom can be oxidized to higher oxidation states.
Reduction: The compound can be reduced to form different arsenic-containing species.
Substitution: The tolyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various electrophiles and nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Higher oxidation state arsenic compounds.
Reduction: Reduced arsenic species.
Substitution: A variety of substituted arsonate compounds.
Scientific Research Applications
Disodium p-tolylarsonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of disodium p-tolylarsonate involves its interaction with cellular components, particularly proteins and enzymes. The arsenic atom can form covalent bonds with thiol groups in proteins, leading to inhibition of enzyme activity and disruption of cellular processes. This interaction is the basis for its potential therapeutic effects, such as antimicrobial and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
Disodium methylarsonate: Similar structure but with a methyl group instead of a tolyl group.
Disodium phenylarsenate: Contains a phenyl group instead of a tolyl group.
Disodium arsanilate: Contains an aniline group instead of a tolyl group.
Uniqueness
Disodium p-tolylarsonate is unique due to the presence of the tolyl group, which imparts distinct chemical properties and reactivity compared to other organoarsenic compounds. This uniqueness makes it valuable for specific applications in research and industry.
Properties
CAS No. |
94313-58-3 |
---|---|
Molecular Formula |
C7H7AsNa2O3 |
Molecular Weight |
260.03 g/mol |
IUPAC Name |
disodium;(4-methylphenyl)-dioxido-oxo-λ5-arsane |
InChI |
InChI=1S/C7H9AsO3.2Na/c1-6-2-4-7(5-3-6)8(9,10)11;;/h2-5H,1H3,(H2,9,10,11);;/q;2*+1/p-2 |
InChI Key |
PHPFBGWPXWZIEQ-UHFFFAOYSA-L |
Canonical SMILES |
CC1=CC=C(C=C1)[As](=O)([O-])[O-].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.